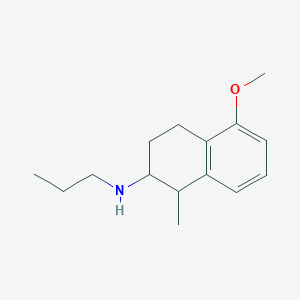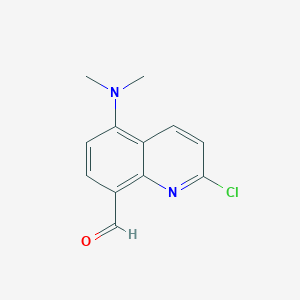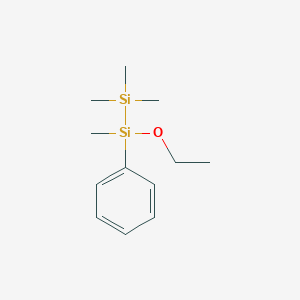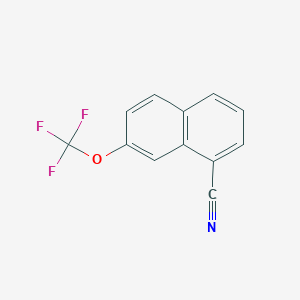
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-chloro-1H-indol-3-yl)acétate d'éthyle est un composé chimique appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont importants en raison de leur présence dans divers produits naturels et de leur large éventail d'activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-chloro-1H-indol-3-yl)acétate d'éthyle implique généralement la réaction du 4-chloroindole avec le bromoacétate d'éthyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chloro-1H-indol-3-yl)acétate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides indole-3-carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, conduisant à une variété de dérivés.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates en présence d'une base.
Principaux produits formés
Oxydation : Acides indole-3-carboxyliques.
Réduction : Dérivés de l'indole-3-éthanol.
Substitution : Divers dérivés de l'indole substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(4-chloro-1H-indol-3-yl)acétate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de dérivés de l'indole plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son potentiel en tant que composé principal dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(4-chloro-1H-indol-3-yl)acétate d'éthyle implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut se lier à des récepteurs ou à des enzymes spécifiques, modulant leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
Ethyl 2-(4-chloro-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-bromo-1H-indol-3-yl)acétate d'éthyle
- 2-(4-fluoro-1H-indol-3-yl)acétate d'éthyle
- 2-(4-méthyl-1H-indol-3-yl)acétate d'éthyle
Unicité
Le 2-(4-chloro-1H-indol-3-yl)acétate d'éthyle est unique en raison de la présence du groupe chloro, qui peut influencer sa réactivité et son activité biologique. Le groupe chloro peut participer à diverses réactions de substitution, permettant la synthèse d'un large éventail de dérivés. De plus, le groupe chloro peut améliorer la lipophilie du composé, affectant potentiellement ses propriétés pharmacocinétiques.
Propriétés
Numéro CAS |
196881-05-7 |
|---|---|
Formule moléculaire |
C12H12ClNO2 |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
ethyl 2-(4-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-11(15)6-8-7-14-10-5-3-4-9(13)12(8)10/h3-5,7,14H,2,6H2,1H3 |
Clé InChI |
UJXLYVHBPVFJPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)





![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

